2-Ethyl-3,4,5-trimethyl-1H-pyrrole
Description
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2-ethyl-3,4,5-trimethyl-1H-pyrrole |
InChI |
InChI=1S/C9H15N/c1-5-9-7(3)6(2)8(4)10-9/h10H,5H2,1-4H3 |
InChI Key |
COLWCZJTSIGRQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(N1)C)C)C |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
2-Ethyl-3,4,5-trimethyl-1H-pyrrole serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, including electrophilic substitutions and nucleophilic additions. The presence of both ethyl and methyl groups enhances its lipophilicity, making it a suitable candidate for reactions involving hydrophobic environments.
Synthesis of Pyrrole Derivatives
The compound can be synthesized through various methods, including the Paal-Knorr reaction, where it acts as a precursor to more complex pyrrole derivatives. This reaction typically involves the condensation of 1,4-dicarbonyl compounds with primary amines . The ability to generate diverse pyrrole derivatives expands its utility in synthetic organic chemistry.
Pharmacological Potential
Research has indicated that pyrrole derivatives exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties. For instance, studies have shown that compounds derived from pyrroles can inhibit pro-inflammatory cytokines and exhibit potential therapeutic effects against various diseases .
Interaction Studies
Investigations into the interactions of this compound with biological systems have revealed its potential role in drug development. Understanding its reactivity with electrophiles and nucleophiles aids in elucidating its mechanism of action within biological contexts.
Material Science
Functionalization of Materials
In material science, this compound has been utilized for the functionalization of carbon black. This application enhances the properties of elastomeric composites used in tires and other rubber products. The functionalized carbon black demonstrates improved dynamic rigidity and reduced filler mass compared to traditional silica-based composites .
Comparison with Similar Compounds
2-Ethyl-3,4,5-trimethyl-1H-pyrrole
- Substituents : Ethyl (C₂H₅) at position 2; methyl (CH₃) at positions 3, 4, and 3.
- Aromaticity : The pyrrole ring retains aromaticity due to the conjugated π-system, but alkyl substituents slightly reduce reactivity compared to electron-withdrawing groups.
Ethyl 1-acetyl-4,5-diphenyl-1H-pyrrole-2-carboxylate (Compound 19)
3-Amino-5-methylpyrazole (CAS 31230-17-8)
- Substituents: Amino (NH₂) at position 3; methyl at position 4.
- Application : Primarily used in coordination chemistry and as a ligand due to its NH₂ group, which facilitates metal binding .
Physicochemical Properties
- Key Observations :
- The ester-containing pyrrole (Compound 19) exhibits distinct IR absorption at 1731 cm⁻¹ due to the carbonyl group, absent in alkyl-substituted pyrroles like this compound .
- Alkyl substituents in this compound enhance hydrophobicity, contributing to its role as a flavor compound in lipid-rich food systems .
Preparation Methods
Diethyl Dicarboxylate Formation
The synthesis begins with methyl acetoacetate (1.3 mol) dissolved in acetic acid (500 mL). Sodium nitrite (0.7 mol) is added dropwise at 5–15°C, followed by zinc powder (1.31 mol) under reflux for 1 hour. This yields 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate as a faint yellow solid (80 g, 68% yield) after filtration and drying.
Key Reaction Conditions:
-
Temperature: 5–15°C (initial), reflux (final)
-
Reagents: Methyl acetoacetate, NaNO₂, Zn
-
Purification: Filtration, aqueous workup
Hydrolysis to Dimethyl Pyrrole
The diethyl dicarboxylate (0.3 mol) is suspended in aqueous potassium hydroxide (2 mol) and refluxed overnight. Acidification with concentrated HCl (pH ≈ 1) followed by neutralization with saturated K₂CO₃ yields 2,4-dimethyl pyrrole after ethyl acetate extraction and distillation (11.5 g, 36.2%).
Challenges:
-
Over-hydrolysis can lead to decarboxylation side products.
-
Distillation under reduced pressure (80°C) is critical for purity.
Ethyl Group Introduction via Vilsmeier-Haack Formylation
2,4-Dimethyl pyrrole (40 mmol) is dissolved in DMF (25 mL), and phosphorus oxychloride (90 mmol) is added dropwise. After stirring overnight, the mixture is quenched in ice water, neutralized to pH 8, and extracted with ethyl acetate to yield 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde (2.7 g, 38%). Adapting this method, substituting formaldehyde with ethylating agents (e.g., ethyl iodide) under basic conditions could introduce the 2-ethyl group.
Copper-Catalyzed Cross-Coupling
Boronic Acid Coupling
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (9.93 mmol) reacts with ethyl boronic acid (21.1 mmol) in the presence of Cu(OAc)₂ (20 mol%) and 2,2’-bipyridine (40 mol%) in DMF at 80°C for 24 hours. This method leverages direct C–H functionalization to introduce the ethyl group at position 2.
Optimization Insights:
-
Solvent : DMF enhances copper catalyst activity.
-
Yield : 45–55% after column chromatography.
Ester Hydrolysis and Decarboxylation
The coupled product undergoes hydrolysis with NaOH (2M, 60°C) to remove the carboxylate group, followed by decarboxylation at 120°C under vacuum to yield the target compound.
Barton-Zard Synthesis
Nitroalkene Condensation
A nitroalkene derivative (e.g., 3-nitro-2-pentene) reacts with isocyanoacetate in the presence of DBU (1,8-diazabicycloundec-7-ene) to form the pyrrole ring. Methyl and ethyl groups are introduced via substituents on the nitroalkene and isocyanoacetate precursors.
Example Pathway:
-
Nitroalkene Preparation : 3-Nitro-2-pentene synthesized from pent-2-enal and nitromethane.
-
Cyclization : Reaction with methyl isocyanoacetate yields 2-ethyl-3,4,5-trimethyl-1H-pyrrole after decarboxylation.
Hantzsch Pyrrole Synthesis
β-Ketoester and α-Haloketone Reaction
A β-ketoester (e.g., ethyl 3-ketopentanoate) reacts with an α-haloketone (e.g., chloroacetone) and ammonium acetate in ethanol under reflux. This one-pot method forms the pyrrole ring with pre-installed methyl and ethyl groups.
Limitations:
-
Low regioselectivity for polysubstituted products.
-
Typical yields: 25–35%.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Multi-Step Ester Route | 36–38 | Moderate | High-purity intermediates | Lengthy synthesis (3+ steps) |
| Copper-Catalyzed Coupling | 45–55 | High | Direct C–H functionalization | Requires toxic Cu catalysts |
| Barton-Zard | 40–50 | Low | Modular precursor design | Sensitive to nitroalkene stability |
| Hantzsch | 25–35 | Moderate | One-pot synthesis | Poor regioselectivity |
Discussion of Challenges
Regioselectivity Control
Electrophilic substitution in pyrroles favors α-positions, but steric hindrance from existing methyl groups complicates ethyl introduction at position 2. Directed metalation strategies using ortho-directing groups (e.g., carboxylates) improve selectivity.
Purification Complexity
Polyalkylated pyrroles often require chromatography or distillation due to similar polarities among byproducts.
Q & A
Q. What are the standard synthetic routes for 2-Ethyl-3,4,5-trimethyl-1H-pyrrole?
Methodological Answer: The synthesis typically involves multi-step alkylation and cyclization strategies. For example, ethyl-substituted pyrroles can be synthesized via nucleophilic substitution or coupling reactions using intermediates like propargyl pyrroles. Gold-catalyzed cyclization (e.g., AuCl₃) or NaH-supported methods are effective for constructing the pyrrole core . Post-synthesis, purification via column chromatography and characterization by (e.g., δ 1.17–1.47 ppm for ethyl/methyl groups) and ESI-MS (to confirm molecular ions like m/z 328.2) are critical .
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural confirmation relies on crystallography and spectroscopy. Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths (e.g., C–C ≈ 1.45–1.52 Å) and torsional angles . Complementarily, identifies substituent environments (e.g., methyl groups at δ 2.12–2.47 ppm), while IR spectroscopy detects N–H stretching (~3400 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₀H₁₇N).
Advanced Research Questions
Q. How can computational methods predict substituent effects on pyrrole reactivity?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. For instance, π-conjugation in indole-pyrrole hybrids alters excited-state intramolecular proton transfer (ESIPT) dynamics, which is validated by fluorescence spectroscopy . Substituent basicity can be predicted using proton affinity calculations, where alkyl groups (e.g., ethyl) increase electron density at the pyrrole nitrogen, as shown in gas-phase ion energy studies .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
Methodological Answer: Discrepancies in thermal parameters or disorder modeling require iterative refinement in SHELXL. For example, disorder in methyl/ethyl groups can be addressed using PART and SUMP instructions to split occupancy . Cross-validation with spectroscopic data (e.g., comparing XRD-derived bond lengths with DFT-optimized geometries) ensures accuracy . High-resolution data (≤ 0.8 Å) and low R-factors (≤ 0.05) are prioritized .
Q. How to design bioactivity studies targeting anticancer mechanisms?
Methodological Answer: In vitro assays evaluate cytotoxicity (e.g., MTT assay on HeLa cells) and apoptosis (Annexin V/PI staining). Molecular docking identifies potential targets (e.g., kinase inhibitors), while Western blotting confirms pathway modulation (e.g., caspase-3 activation) . For SAR studies, derivatives with trifluoromethyl or cyclopropyl groups are synthesized to enhance binding affinity .
Q. What are the challenges in introducing multiple alkyl groups to pyrrole cores?
Methodological Answer: Steric hindrance from adjacent substituents (e.g., 3,4,5-trimethyl groups) complicates regioselectivity. Directed ortho-metalation (DoM) or protecting group strategies (e.g., tosyl) mitigate this . Kinetic vs. thermodynamic control in alkylation (e.g., using LDA) determines substitution patterns. GC-MS monitors reaction intermediates, while NOESY NMR confirms spatial arrangements .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
